molecular formula C11H9NOS B13166938 1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one

1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one

Cat. No.: B13166938
M. Wt: 203.26 g/mol
InChI Key: XTZGBKCIWPHJIF-UHFFFAOYSA-N
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Description

1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one is a heterocyclic compound that features both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one typically involves the reaction of 3-acetylpyridine with thiophene-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine and thiophene derivatives.

Scientific Research Applications

1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one is unique due to its specific combination of pyridine and thiophene rings, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

1-(3-pyridin-4-ylthiophen-2-yl)ethanone

InChI

InChI=1S/C11H9NOS/c1-8(13)11-10(4-7-14-11)9-2-5-12-6-3-9/h2-7H,1H3

InChI Key

XTZGBKCIWPHJIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CS1)C2=CC=NC=C2

Origin of Product

United States

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